molecular formula C21H18Cl2OS B2355182 1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]-1-ethanol CAS No. 303152-26-3

1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]-1-ethanol

Cat. No.: B2355182
CAS No.: 303152-26-3
M. Wt: 389.33
InChI Key: GFOMWSZGHNQJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]-1-ethanol is a complex organic compound characterized by the presence of chlorophenyl and methylphenyl groups attached to a central ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]-1-ethanol typically involves multi-step organic reactions. One common approach is the reaction of 4-chlorobenzophenone with 3-methylthiophenol in the presence of a base, followed by reduction to yield the desired ethanol derivative. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also tailored to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]-1-ethanol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or sulfoxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the chlorophenyl groups to phenyl groups using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions where the chlorine atoms are replaced by other functional groups using nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products

The major products formed from these reactions include:

    Ketones: Resulting from oxidation

    Phenyl derivatives: Resulting from reduction

    Substituted derivatives: Resulting from substitution reactions

Scientific Research Applications

1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]-1-ethanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity, which can affect various biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.

    Modulating Gene Expression: Influencing the expression of genes involved in critical cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-chlorophenyl) sulfone: Used as a precursor in the synthesis of polysulfone plastics.

    1-(4-Chlorophenyl)-3-((4-methylphenyl)sulfonyl)-1-propanone: Another compound with similar structural features but different functional groups.

Uniqueness

1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfanyl]-1-ethanol is unique due to its specific combination of chlorophenyl and methylphenyl groups attached to an ethanol moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1,1-bis(4-chlorophenyl)-2-(3-methylphenyl)sulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2OS/c1-15-3-2-4-20(13-15)25-14-21(24,16-5-9-18(22)10-6-16)17-7-11-19(23)12-8-17/h2-13,24H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOMWSZGHNQJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.